molecular formula C4H6N2O3 B14465086 4-Nitrosomorpholin-2-one CAS No. 67587-53-5

4-Nitrosomorpholin-2-one

Cat. No.: B14465086
CAS No.: 67587-53-5
M. Wt: 130.10 g/mol
InChI Key: IZECHDLZCSZEHK-UHFFFAOYSA-N
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Description

4-Nitrosomorpholin-2-one is an N-nitrosamine compound supplied as a high-purity chemical standard for research applications. It is structurally analogous to the well-characterized carcinogen N-Nitrosomorpholine (NMOR), a synthetic cyclic nitrosamine that is genotoxic and carcinogenic following bioactivation . Like other N-nitroso compounds, its biological activity is attributed to metabolic activation by cytochrome P450 enzymes, which leads to the formation of reactive alkylating agents . These reactive intermediates can form DNA adducts, causing DNA damage and mutations that may initiate carcinogenesis . Researchers utilize this compound and its analogs in mechanistic studies to investigate the pathways of DNA damage and repair, and to model carcinogenesis in animals, where related nitrosomorpholines have been shown to induce tumors in organs including the liver, kidney, and lung . Its primary research value lies in toxicology and cancer research, serving as a model compound for studying the mechanisms of action of genotoxic N-nitroso compounds . This product is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal use. Proper safety procedures must be followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67587-53-5

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

4-nitrosomorpholin-2-one

InChI

InChI=1S/C4H6N2O3/c7-4-3-6(5-8)1-2-9-4/h1-3H2

InChI Key

IZECHDLZCSZEHK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CN1N=O

Origin of Product

United States

Synthesis and Formation Pathways of 4 Nitrosomorpholin 2 One

Established Synthetic Routes in Laboratory Settings

While peer-reviewed, explicit synthesis protocols for 4-Nitrosomorpholin-2-one are not widely documented, its formation can be understood through analogous methods for similar N-nitrosamines and theoretical pathways. vulcanchem.com The primary theoretical route involves the direct nitrosation of its parent lactam, morpholin-2-one (B1368128). vulcanchem.com

Anodic Oxidation Approaches

Anodic oxidation, a type of electrochemical reaction, represents a potential, though not directly documented, pathway for synthesizing this compound. This method, known as the Shono oxidation, involves the anodic oxidation of unfunctionalized amides to generate reactive N-acyliminium ions, which can then be intercepted by various nucleophiles. beilstein-journals.org The principles of this reaction are well-established for various N-acyl compounds, including N-acylmorpholines. imperial.ac.uk

In a related synthesis, α-acetoxy-N-nitrosomorpholine has been successfully synthesized starting from the anodic oxidation of N-acetylmorpholine in methanol. researchgate.netacs.org This process involves the electrochemical oxidation of the α-carbon position to the nitrogen, followed by several conversion steps. researchgate.netacs.org While this specific pathway yields a different final product (α-acetoxy-N-nitrosomorpholine instead of this compound), it demonstrates the feasibility of using electrochemical methods to functionalize the morpholine (B109124) ring. researchgate.netacs.org The efficiency and outcome of such electrochemical reactions, including C-H oxidation, can be influenced by factors like the anode material (e.g., platinum vs. carbon), the electrolyte, and the solvent system. escholarship.orgresearchgate.netchim.it

Reactions Involving N-Acetylmorpholine Precursors

N-Acetylmorpholine serves as a key starting material in a multi-step synthesis that, while not yielding this compound directly, illustrates a validated route for creating complex nitrosated morpholine derivatives. researchgate.neta2bchem.com A significantly improved synthesis of α-acetoxy-N-nitrosomorpholine begins with the anodic oxidation of N-acetylmorpholine. researchgate.netacs.org This initial step leads to the formation of N-nitrosomorpholinic acid, which is then converted to the final α-acetoxy product. researchgate.netacs.org

A more direct, albeit theoretical, pathway to this compound is the nitrosation of morpholin-2-one. vulcanchem.com This would involve reacting morpholin-2-one with a suitable nitrosating agent, such as nitrous acid under acidic conditions, in a manner analogous to the well-established synthesis of N-nitrosomorpholine from morpholine. vulcanchem.comwikipedia.org

Nitrosation Mechanisms of Morpholine Precursors

The formation of N-nitrosamines from morpholine and its derivatives is a well-studied process that occurs when a secondary amine function reacts with a nitrosating agent. wikipedia.org This reaction is central to the formation of compounds like this compound from its corresponding precursor.

Direct Nitrosation Reactions of Secondary Amines

The nitrosation of secondary amines, such as morpholine, is a direct reaction. jchr.org The fundamental mechanism involves the nucleophilic attack of the unprotonated secondary amine on the electrophilic nitrosating agent. The lone pair of electrons on the nitrogen atom of the amine is crucial for this reaction to proceed. The availability of this lone pair is a key factor influencing the rate and extent of nitrosation.

Role of Nitrosating Agents (e.g., Nitrous Acid, Nitrite (B80452), Nitric Oxide)

Several chemical species can act as nitrosating agents. The most common agent in aqueous solutions is nitrous acid (HNO₂), which is typically formed in situ from a salt like sodium nitrite (NaNO₂) in an acidic medium. jchr.org However, the actual nitrosating species is often dinitrogen trioxide (N₂O₃), which forms from the self-reaction of two molecules of nitrous acid. Other nitrogen oxides, such as N₂O₄, can also lead to nitrosamine (B1359907) formation. acs.org

Nitric oxide (NO) can also participate in nitrosation, particularly in the presence of oxygen, which oxidizes it to form active nitrosating species. acs.org Furthermore, peroxynitrite has been shown to cause both nitration and nitrosation of morpholine. acs.org

Interactive Table: Common Nitrosating Agents for Amines

Nitrosating Agent Typical Conditions Active Species Reference
Sodium Nitrite (NaNO₂) Acidic (e.g., pH 3-4) Nitrous Acid (HNO₂), Dinitrogen Trioxide (N₂O₃) jchr.org
Nitrogen Dioxide (NO₂) Aqueous solution N₂O₃, N₂O₄ acs.org
Nitric Oxide (NO) Presence of O₂ N₂O₃ acs.org
Peroxynitrite (ONOO⁻) Physiological pH Peroxynitrous acid (ONOOH), •NO, •NO₂ acs.org
Alkyl Nitrites Organic solvents Alkyl Nitrite acs.org

Nitrosation Kinetics in Aqueous and Variable pH Media

The kinetics of nitrosation for secondary amines like morpholine are highly dependent on the pH of the reaction medium. The reaction rate typically exhibits a bell-shaped profile with respect to pH, with an optimal rate generally observed around pH 3-4.

This pH optimum represents a trade-off. At lower pH values, the concentration of the nitrosating agent (N₂O₃, formed from protonated nitrous acid) increases, but the concentration of the reactive, unprotonated amine decreases as it becomes protonated. Conversely, at higher pH values, more of the amine is in its reactive unprotonated form, but the concentration of the active nitrosating agent diminishes.

The rate of nitrosation is generally second-order with respect to the concentration of nitrous acid, which supports the role of N₂O₃ as the key reactant. Studies on morpholine nitrosation have determined activation energies for the reaction with sodium nitrite to be around 101 kJ/mol. acs.org The presence of other substances can also influence the kinetics; for example, alcohols can inhibit the reaction by forming alkyl nitrites, which are less effective nitrosating agents in acidic media.

Formation from Tertiary Amine Precursors

The formation of nitrosamines from tertiary amines is a known chemical transformation that involves the cleavage of a carbon-nitrogen bond. europa.eu While generally occurring at a slower rate compared to the nitrosation of secondary amines, the structure of the tertiary amine significantly influences the reaction rates and processes. europa.euasianpubs.org

N-Nitrosative De-alkylation Processes

Tertiary amines can undergo N-nitrosative dealkylation to form nitrosamines. asianpubs.org This process is initiated by the reaction of the tertiary amine with a nitrosating agent, leading to the cleavage of an alkyl group from the nitrogen atom and the subsequent formation of a secondary amine. This secondary amine can then be readily nitrosated to form the corresponding nitrosamine. nih.govacs.org The presence of at least one proton at the α-position to the amine nitrogen in aliphatic tertiary amines facilitates nitrosation through an iminium intermediate. asianpubs.org For cyclic tertiary amines, nitrosative cleavage can result in the opening of the ring. pharmaexcipients.com

The reaction typically requires two equivalents of a nitrosating agent, such as nitrite. The first equivalent acts to dealkylate the tertiary amine, and the second equivalent nitrosates the resulting secondary amine. acs.org However, certain structural features, such as the presence of an electron-rich aromatic ring attached to the N-nitrosatable group, can significantly increase the reactivity towards nitrosating agents, leading to dealkylation and nitrosamine formation. europa.eu

Nitrosolysis Reactions of N-Hydroxymethyldialkylamines

A specific pathway for the formation of nitrosamines involves the nitrosolysis of N-hydroxymethyldialkylamines. Research on the reaction of dimorpholinomethane in fuming nitric acid revealed the formation of N-nitrosomorpholine as the major product. rsc.org Critically, N-hydroxymethylmorpholine was identified as a key intermediate in this reaction, indicating that the process proceeds through an unexpected nitrosolysis mechanism. rsc.orgrsc.org

Further studies have shown that these nitrosolysis reactions can be influenced by various factors. For instance, the presence of ammonium (B1175870) salts like ammonium nitrate (B79036) (NH₄NO₃), ammonium sulfate (B86663) ((NH₄)₂SO₄), and ammonium chloride (NH₄Cl) can improve the yield of the resulting N-nitrosamine. rsc.orgrsc.org The concentration of water also plays a crucial role; a small amount of water (around 5%) was found to be optimal for the nitrosolysis of a mixture of N-hydroxymethylmorpholine and dimorpholinomethane, with higher concentrations leading to a decrease in the product yield. rsc.orgrsc.org

The proposed mechanism for this nitrosolysis involves a redox reaction where N-hydroxymethyldialkylamines react with a nitrosonium ion (NO⁺) to produce the N-nitrosamine and formaldehyde (B43269). The formaldehyde then reduces nitric acid to nitrous acid, which can act as a catalyst in the reaction. rsc.org

Environmental and Industrial Formation Pathways

This compound can be formed in various environmental settings and as a by-product of industrial activities. These formation pathways are primarily linked to the presence of its precursor, morpholine, and nitrosating agents in the environment.

Formation in Aqueous and Atmospheric Environments

The formation of nitrosamines, including N-nitrosomorpholine, is a significant concern in both aqueous and atmospheric environments. In aqueous systems, such as drinking water, the presence of precursor compounds with amine moieties can lead to the formation of nitrosamines during disinfection processes. researchgate.net Chloramination, in particular, has been identified as a key factor in nitrosamine formation. researchgate.netca.gov The reaction of secondary and tertiary amines with nitrosating agents is the primary pathway for this formation. europa.eu The rate of nitrosation can be accelerated by the presence of certain anions, such as thiocyanate. acs.org

In the atmosphere, N-nitrosomorpholine is believed to form primarily from the reaction of its parent amine, morpholine, with nitrous acid or through the photooxidation of morpholine initiated by hydroxyl radicals. ca.gov Studies have shown that morpholine can be easily nitrosated by nitrogen oxides present in the air. dnacih.com The presence of N-nitrosomorpholine has been detected in atmospheric particulate matter (PM2.5), with vehicle exhausts being a likely source in urban areas without significant industrial plants. nih.gov The formation of these compounds can be viewed from the perspective of secondary organic aerosol formation. nih.gov The concentrations of nitrated phenolic compounds, which share formation pathways with nitrosamines, have been observed to be significant in both the gas phase and in cloud water, suggesting that aqueous-phase reactions within cloud droplets or on wet particle surfaces contribute to their formation. sdu.edu.cn

Formation in Industrial Processes and By-products

Industrial processes are a significant source of N-nitrosomorpholine. Morpholine and its derivatives are utilized in various industrial applications, including the manufacturing of rubber products, corrosion inhibitors, and optical brighteners. ca.govwikipedia.org The use of 2-(Morpholinothio)benzothiazole as an accelerator in the vulcanization of rubber is a notable example, as it can be nitrosated by ambient nitro group sources during the manufacturing process, leading to the formation of N-nitrosomorpholine. wikipedia.org Consequently, workers in the rubber industry may be exposed to higher levels of this compound. wikipedia.org

N-nitrosomorpholine can also be present as an impurity in boiler water additives used in food production plants. nih.gov Furthermore, it has been detected in consumer products such as snuff tobacco and in the air of new cars, likely due to the presence of rubber components. nih.gov The contamination of drinking water with N-nitrosomorpholine is often linked to industrial sources rather than being a by-product of disinfection processes. ca.gov

Chemical Reactivity and Reaction Mechanisms of 4 Nitrosomorpholin 2 One

Decomposition Kinetics and Pathways

The decomposition of 4-Nitrosomorpholin-2-one is a critical aspect of its chemical profile, with pathways that are highly sensitive to environmental conditions, particularly the pH of aqueous systems. The process involves the formation of highly reactive transient species.

pH-Dependent and pH-Independent Decomposition in Aqueous Systems

The decomposition of nitrosamines in aqueous solutions is significantly influenced by pH. For many nitrosamines, the rate of photolytic decomposition increases as the pH decreases. acs.org However, studies on N-nitrosodimethylamine (NDMA) show that the quantum yield of its decomposition is constant over a wide acidic range (pH 2-8). acs.orgnih.gov A sharp decrease in decomposition quantum yields is observed at pH values between 8 and 9, with a continued slow decrease as alkalinity increases further. acs.org This pH dependency suggests a pKa for the excited state of the nitrosamine (B1359907) of approximately 8-9. acs.org

The decomposition of related α-hydroxynitrosamines, which are key metabolic or degradation intermediates, follows a three-term rate law, exhibiting reactions that are dependent on hydrogen ions, independent of pH, and dependent on hydroxide (B78521) ions. researchgate.net It is proposed that the decomposition of this compound follows a similar pattern, with distinct mechanisms dominating in different pH regions.

Acid-Catalyzed Decomposition: In acidic conditions (pH < 2), protonation can occur. While nitrosamines are most basic at the oxygen atom, the N-protonated species, though less stable and not directly observed, is sometimes invoked to explain acid-catalyzed denitrosation. nih.gov This process can be accelerated by nucleophiles like bromide or thiocyanate. nih.gov

pH-Independent Decomposition: In the neutral pH range, a pH-independent decomposition pathway is dominant. researchgate.netresearchgate.net This reaction is believed to proceed through the formation of N-nitrosiminium ion intermediates. researchgate.netresearchgate.net

Base-Catalyzed Decomposition: At higher pH, base-catalyzed hydrolysis becomes a significant pathway, likely involving nucleophilic attack on the carbonyl group or other susceptible sites. The presence of the ketone group in this compound may enhance its susceptibility to nucleophilic attack in alkaline environments. vulcanchem.com

Role of Reactive Intermediates (e.g., N-Nitrosiminium Ions)

A central feature of nitrosamine decomposition, particularly under physiological conditions, is the formation of reactive intermediates. Following an initial α-hydroxylation step (enzymatic or chemical), nitrosamines can decompose into highly electrophilic species. wikipedia.org For this compound, α-hydroxylation at the C3 or C5 position would lead to an unstable α-hydroxynitrosamine.

This intermediate can then break down, and studies on analogous compounds like α-acetoxy-N-nitrosopyrrolidine and α-acetoxy-N-nitrosopiperidine strongly indicate that this decomposition proceeds via the formation of a cyclic N-nitrosiminium ion. researchgate.netresearchgate.net The existence of this intermediate is supported by several lines of evidence, including common-ion inhibition experiments. For instance, the decomposition of α-acetoxy-N-nitrosomorpholine at neutral pH is slowed by the addition of acetate (B1210297) ions, which trap the N-nitrosiminium ion and revert it to the starting material, thus inhibiting the forward reaction. researchgate.net These N-nitrosiminium ions are potent electrophiles that can be trapped by various nucleophiles. cdnsciencepub.com

Reactions with Electrophiles

The nitrosamine functional group contains a lone pair of electrons on the oxygen atom, making it nucleophilic and capable of reacting with various electrophiles. nih.gov

Formation of O-Substituted Hydroxydiazenium Salts

Nitrosamines react at the oxygen atom with electrophiles to generate O-substituted hydroxydiazenium salts. acs.orgnih.govmit.edu This reaction is a general feature of nitrosamines. The resulting cations are themselves electrophilic and can undergo further reactions. acs.org

Reactions with Alkylating Agents and Related Electrophiles

The most common electrophiles used in this reaction are alkylating agents, which lead to the formation of alkoxydiazenium salts. acs.orgnih.govmit.edu These reactions are significant as they represent a key pathway for the derivatization of nitrosamines.

A variety of powerful alkylating agents and electrophiles have been successfully used to O-alkylate or O-silylate nitrosamines. acs.orgnih.gov The resulting O-substituted hydroxydiazenium salts are reactive intermediates. They are susceptible to nucleophilic attack, which can lead to O-dealkylation, regenerating the parent nitrosamine, or in some cases, N-dealkylation. acs.orgmit.edu

Table 1: Electrophiles Used in Reactions with Nitrosamines
Electrophile TypeSpecific Reagent(s)Product TypeReference
Alkylating AgentTrialkyloxonium saltsO-Alkyl Hydroxydiazenium Salt acs.orgnih.gov
Alkylating AgentDimethyl sulfate (B86663)O-Alkyl Hydroxydiazenium Salt acs.orgnih.gov
Alkylating AgentAlkyl fluorosulfonatesO-Alkyl Hydroxydiazenium Salt acs.org
Alkylating AgentAlkyl halides with silver perchlorateO-Alkyl Hydroxydiazenium Salt acs.orgnih.gov
Silylating AgentTrimethylsilyl chlorideO-Trimethylsilyl Hydroxydiazenium Salt nih.gov
Sulfonylating AgentTriflic anhydrideO-Triflyl Hydroxydiazenium Salt acs.org

Nucleophilic Reactions and Derivatizations

The protons on the carbon atoms adjacent (alpha) to the nitrosamine group are acidic and can be removed by a strong base. acs.org This "umpolung" or reversal of polarity transforms the normally electrophilic α-carbon into a nucleophilic site, opening up a wide range of synthetic derivatizations. ethz.ch

For this compound, the protons at the C3 and C5 positions are alpha to the nitroso group. The presence of the electron-withdrawing ketone group at C2 is expected to further increase the acidity of the C3 protons, making them the likely site for deprotonation.

Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the α-proton can be abstracted to form an α-lithiated nitrosamine. acs.orgnih.gov This carbanionic intermediate is a powerful nucleophile that can react with a diverse array of electrophiles, effectively achieving an electrophilic substitution at the α-carbon of the original amine structure. ethz.ch

Table 2: Reactions of α-Lithiated Nitrosamines with Various Electrophiles
ElectrophileProduct TypeReference
Alkyl halidesα-Alkyl nitrosamine acs.orgnih.gov
Aldehydes and Ketonesα-(Hydroxyalkyl) nitrosamine acs.orgnih.gov
Carboxylic acid derivativesα-Acyl nitrosamine nih.gov
α,β-Unsaturated ketones1,2- or 1,4-adducts acs.orgnih.gov
Disulfides / Diselenidesα-Thioalkyl / α-Selenoalkyl nitrosamine nih.gov
Trimethylsilyl chlorideα-Silyl nitrosamine nih.gov
Aryl nitriles1,2,3-Triazole nih.gov

Following the reaction with an electrophile, the nitroso group can be removed (denitrosation) under various conditions, such as reduction with Raney nickel or treatment with acid, to yield the corresponding α-substituted secondary amine. nih.gov This two-step sequence—metalation/alkylation followed by denitrosation—provides a powerful synthetic route for the functionalization of amines that is otherwise difficult to achieve. ethz.ch

Alpha-Lithiation and Subsequent Reactions with Electrophiles

The protons on the carbon atom adjacent to the nitroso group in nitrosamines exhibit increased acidity, which allows for their removal by a strong base like lithium diisopropylamide (LDA). nih.govacs.org This deprotonation results in the formation of an α-lithiated nitrosamine, which is a potent nucleophile. nih.govacs.org This intermediate can then react with a variety of electrophiles, effectively creating a new carbon-carbon or carbon-heteroatom bond at the α-position. nih.govacs.org

This synthetic strategy provides a method for the α-substitution of the morpholin-2-one (B1368128) ring system. A range of electrophiles are compatible with this reaction, including:

Alkyl halides

Aldehydes and ketones

Carboxylic acid derivatives

Disulfides and diselenides

Trimethylsilyl chloride nih.govacs.org

The reaction with α,β-unsaturated ketones can lead to either 1,2- or 1,4-addition products, depending on the specific structure of the ketone. nih.govacs.org This methodology allows for the introduction of a wide array of functional groups onto the this compound scaffold.

Table 1: Examples of Electrophiles Used in Reactions with α-Lithiated Nitrosamines

Electrophile ClassSpecific ExampleResulting Product Type
Alkyl HalidesMethyl Iodideα-Alkylated Nitrosamine
AldehydesBenzaldehydeα-Hydroxyalkyl Nitrosamine
KetonesAcetoneα-Hydroxyalkyl Nitrosamine
DisulfidesDiphenyl disulfideα-Thioether Nitrosamine

Cyclization Reactions (e.g., with Aryl Nitriles)

Lithiated nitrosamines, including the derivative of this compound, can participate in cyclization reactions. nih.govacs.org A notable example is the reaction with aryl nitriles. nih.govacs.org This process leads to the formation of 1,2,3-triazoles. nih.govacs.org The reaction mechanism involves the nucleophilic attack of the α-lithiated nitrosamine on the carbon atom of the nitrile group, followed by cyclization and subsequent rearrangement to form the stable triazole ring. nih.govacs.org For optimal yields, a twofold excess of the lithiated nitrosamine is often employed. nih.govacs.org

Redox Chemistry and Transformation Products

The nitroso group of this compound is susceptible to both reduction and oxidation, leading to significant structural transformations.

Reduction Pathways to Hydrazines

The reduction of nitrosamines to their corresponding 1,1-disubstituted hydrazines has been a known transformation for over a century. nih.govacs.org Several reducing agents can accomplish this conversion. nih.govacs.orggoogle.com

Common methods for the reduction of nitrosamines include:

Zinc dust in acetic acid : This is one of the oldest methods for this transformation. nih.govacs.org

Catalytic Hydrogenation : Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C) are effective. nih.govacs.org The yield of the resulting hydrazine (B178648) can be influenced by the reaction conditions and the presence of salts like ammonium (B1175870) acetate or calcium chloride. nih.govacs.org

Lithium aluminum hydride (LAH) : This powerful reducing agent can convert nitrosamines to hydrazines, often in good yields. nih.govacs.orggoogle.comgoogle.com

Titanium(II) reagent : A reagent prepared from titanium tetrachloride and magnesium powder can reduce nitrosamines to hydrazines in high yields. nih.govacs.org

Electrolytic reduction : This method can be effective, particularly for dialkylnitrosamines in acidic ethanol. nih.govacs.org

It is important to note that under some reduction conditions, denitrosation to form the parent amine can be a competing side reaction. nih.govacs.org

Table 2: Common Reducing Agents for the Conversion of Nitrosamines to Hydrazines

Reducing Agent/MethodTypical ConditionsNotes
Zinc dust/Acetic acidAcidic mediumA classic method. nih.govacs.org
Catalytic Hydrogenation (e.g., Pd/C)Hydrogen gasYields can be improved with salt additives. nih.govacs.org
Lithium aluminum hydride (LAH)Anhydrous etherA strong reducing agent. nih.govacs.orggoogle.comgoogle.com
TiCl4/MgDichloromethane/diethyl etherProvides excellent yields. nih.govacs.org
Electrolytic ReductionAcidic ethanolWorks well for dialkylnitrosamines. nih.govacs.org

Oxidation and Nitrolysis Reactions (e.g., to N-Nitromorpholine)

The oxidation of the nitroso group in N-nitrosomorpholine leads to the formation of N-nitromorpholine. orgsyn.orgnih.gov This transformation can be achieved using strong oxidizing agents such as peroxytrifluoroacetic acid. orgsyn.org Another route to N-nitromorpholine involves the nitrolysis of N-nitrosomorpholine in fuming nitric acid. nih.gov The reaction of N-nitrosomorpholine in fuming nitric acid can be influenced by temperature, with higher temperatures favoring the formation of N-nitromorpholine. nih.gov

Photochemical Degradation Mechanisms

Ultraviolet Light Induced Transformations

N-nitrosamines are known to be sensitive to ultraviolet (UV) light. nih.gov The photolytic degradation of nitrosamines can occur under UV irradiation, such as at a wavelength of 254 nm. The rate of this photo-induced degradation can be influenced by the pH of the solution, with acidic conditions sometimes favoring the decomposition. nih.govresearchgate.net The photolysis of nitrosamines can lead to the cleavage of the N-NO bond. acs.org In aqueous solutions, the quantum yield of nitrosamine photolysis can be relatively constant over a range of acidic to neutral pH values. acs.org

Environmental Photolytic Pathways

Specific research on the environmental photolytic pathways of this compound is not documented in publicly available scientific literature. However, the photolytic behavior of nitrosamines as a class, particularly N-nitrosomorpholine (NMOR) and other N-nitrosamines, has been studied, providing a basis for predicting the potential degradation pathways of this compound.

Nitrosamines are generally recognized as being sensitive to light, particularly ultraviolet (UV) radiation. nih.gov The primary photochemical reaction for N-nitrosamines involves the cleavage of the N-N bond upon absorption of UV light. acs.org For N-nitrosodimethylamine (NDMA), a well-studied nitrosamine, excitation by UV light leads to the formation of a dimethylamino radical and nitric oxide. acs.org These reactive species can then undergo further reactions.

The environmental fate of nitrosamines is influenced by various factors, including the wavelength of light, the presence of other chemical species, and the pH of the medium. acs.org Studies on NMOR have shown that it undergoes photolysis in aqueous solutions, and its degradation can be accelerated by advanced oxidation processes involving UV light. researchgate.netresearchgate.net

While no specific photoproducts for this compound have been identified, based on the photolysis of other nitrosamines, potential degradation products could include morpholin-2-one, nitrite (B80452), and nitrate (B79036) ions. The presence of a ketone group in the this compound structure might influence its photolytic stability and the nature of its degradation byproducts compared to NMOR. vulcanchem.com

Biochemical Transformations and Enzymatic Systems Involving 4 Nitrosomorpholin 2 One

Mammalian Metabolic Bioactivation Pathways

The metabolic activation of nitrosamines, including 4-Nitrosomorpholin-2-one, is a critical step in their biological activity. This process is primarily mediated by enzymes in the liver.

Cytochrome P450-Mediated Alpha-Hydroxylation

The primary route for the metabolic activation of many nitrosamines is through α-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netacs.org While direct studies on this compound are limited, the metabolism of the related compound, N-nitrosomorpholine (NMOR), provides significant insights. NMOR is metabolized by cytochrome P450, and this process is considered a key activation pathway. dergipark.org.trnih.gov Specifically, enzymes like CYP2E1 and CYP2A6 are known to be important in the activation of various nitrosamines. researchgate.netdergipark.org.tr

The α-hydroxylation occurs on the carbon atom adjacent to the nitroso group. In the case of cyclic nitrosamines, this reaction leads to the formation of an unstable α-hydroxynitrosamine intermediate. acs.org The presence of a ketone group at the 2-position in this compound may influence the specific CYP isozymes involved and the kinetics of this hydroxylation step compared to NMOR.

Formation of Reactive Intermediates (e.g., Diazonium Ions, Aldehydes)

Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and undergoes spontaneous decomposition. hesiglobal.org This decomposition leads to the formation of highly reactive electrophilic intermediates. For cyclic nitrosamines, this process typically involves ring opening.

The breakdown of the α-hydroxynitrosamine intermediate generates a diazonium ion. researchgate.netnih.gov Diazonium ions are potent alkylating agents capable of reacting with cellular macromolecules, including DNA. hesiglobal.orgresearchgate.net This alkylation is a critical event in the mechanism of carcinogenicity for many nitrosamines.

In addition to diazonium ions, the metabolic cascade also produces various aldehydes. For instance, the metabolism of NMOR is known to yield formaldehyde (B43269) and glyoxal. dergipark.org.tr The hydrolysis of N-nitroso-3-acetoxy-2-hydroxymorpholine, a model for a metabolite of N-nitroso-2-hydroxymorpholine (a metabolite of NMOR), produces acetaldehyde (B116499) and glyoxal. nih.gov It is plausible that the metabolism of this compound would also generate aldehyde species, although the specific products may differ due to the ketone functionality.

Table 1: Key Enzymes and Intermediates in Mammalian Metabolism

Process Key Enzymes/Factors Reactive Intermediates Resulting Products
Alpha-Hydroxylation Cytochrome P450 (e.g., CYP2E1, CYP2A6) α-Hydroxynitrosamine Unstable intermediate
Decomposition Spontaneous Diazonium ions DNA adducts

Microbial Degradation and Biotransformation

Microorganisms play a significant role in the breakdown of various environmental contaminants, including cyclic amines and their derivatives. The biodegradation of morpholine (B109124) and related compounds has been studied in several bacterial genera. nih.gov

Bacterial Catabolism by Specific Genera (e.g., Mycobacterium, Rhodococcus)

Several bacterial strains have been identified that can utilize morpholine as a sole source of carbon, nitrogen, and energy. Among these, species of Mycobacterium and Rhodococcus are prominent. nih.govmicrobiologyresearch.org For example, Mycobacterium strain MorG and Mycobacterium aurum MO1 have been shown to degrade morpholine. nih.gov Strains of Rhodococcus have also been implicated in the degradation of various cyclic compounds and are known for their diverse metabolic capabilities. frontiersin.orgresearchgate.net While direct evidence for the degradation of this compound by these specific genera is not extensively documented, their proven ability to metabolize the parent morpholine ring suggests they are strong candidates for its biotransformation.

Enzymatic Mechanisms of Biodegradation (e.g., Morpholine Monooxygenase, Cytochrome P450)

The initial step in the microbial degradation of morpholine often involves monooxygenase enzymes. microbiologyresearch.org In some Mycobacterium species, a cytochrome P450-dependent monooxygenase is responsible for the initial attack on the morpholine ring. nih.govmicrobiologyresearch.org The involvement of cytochrome P450 enzymes is a common theme in the biodegradation of xenobiotic compounds by these bacteria. ijpras.com

The degradation of morpholine, piperidine, and pyrrolidine (B122466) by Mycobacterium sp. strain HE5 was found to be dependent on oxygen and was inhibited by metyrapone, a specific inhibitor of cytochrome P450, indicating the involvement of a P450-dependent monooxygenase. microbiologyresearch.org This enzymatic action typically involves the hydroxylation of the substrate, initiating the breakdown process.

Identified Intermediates in Microbial Degradation Pathways

The microbial degradation of morpholine proceeds through a series of intermediate compounds. In Mycobacterium strains, the cleavage of the morpholine ring is a key step. Studies on Mycobacterium aurum MO1 and Mycobacterium sp. strain RP1 have identified 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807) as key intermediates. nih.gov This indicates that the initial enzymatic attack leads to ring fission between the nitrogen and an adjacent carbon atom. nih.gov The subsequent catabolism of these intermediates feeds into central metabolic pathways. For instance, glycolate can be further metabolized via the glycerate pathway. ijpras.com

Table 2: Microbial Systems and Pathways for Degradation

Microorganism Genus Key Enzymes Identified Intermediates
Mycobacterium Cytochrome P450-dependent monooxygenase 2-(2-aminoethoxy)acetate, Glycolate

Comparative Biochemical Reactivity Across Biological Systems

Direct empirical data on the metabolic fate of this compound is not extensively documented in peer-reviewed literature. However, its biochemical reactivity can be inferred through a comparative analysis with its well-studied structural analogue, N-Nitrosomorpholine (NMOR). The primary structural difference is the presence of a ketone group at the C-2 position in this compound, replacing the methylene (B1212753) group found in NMOR. vulcanchem.com This substitution is predicted to significantly influence its interaction with metabolic enzymes and alter the resulting biotransformation pathways. vulcanchem.com

The metabolic activation of carcinogenic nitrosamines is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. dergipark.org.trresearchgate.netnih.gov These enzymes are crucial in determining the tissue-specific activity of various nitrosamines. dergipark.org.tr For NMOR and other low-molecular-weight nitrosamines, CYP2E1 has been identified as a key enzyme in their activation. dergipark.org.tr The metabolic processes for these compounds can be broadly categorized into anabolic pathways, which build complex molecules, and catabolic pathways, which break them down and typically release energy. khanacademy.org

Comparative Metabolic Pathways

The metabolism of NMOR has been studied across different biological systems, including rat and human liver microsomes. aacrjournals.orgaacrjournals.org The primary activation pathway for NMOR is α-hydroxylation, a critical step that leads to the formation of reactive intermediates capable of alkylating DNA. aacrjournals.orgnih.gov

α-Hydroxylation: In NMOR, hydroxylation occurs at the carbons alpha to the nitroso group (C-3 and C-5). aacrjournals.org This process, mediated by liver microsomes, produces unstable intermediates like (2-hydroxyethoxy)acetaldehyde. aacrjournals.org For this compound, the electron-withdrawing nature of the ketone group at C-2 could theoretically influence the rate of α-hydroxylation at the adjacent C-3 position.

β-Hydroxylation: NMOR also undergoes hydroxylation at the beta positions (C-2 and C-6), leading to metabolites such as N-nitroso(2-hydroxyethyl)glycine. aacrjournals.org In this compound, the C-2 position is already oxidized to a carbonyl group, which precludes this specific pathway at that site. This blockage would likely shift the metabolic profile, possibly favoring other transformations.

Denitrosation: A denitrosation reaction, also catalyzed by cytochrome P450, is another metabolic route for NMOR, resulting in the production of nitrite (B80452) (NO₂). dergipark.org.tr

Ketone Reduction: A pathway unique to this compound would be the metabolic reduction of its ketone group. This reaction, potentially carried out by carbonyl reductases, would yield a hydroxylated metabolite, 4-nitroso-2-hydroxymorpholine, a compound also identified as a metabolite of NMOR. ajol.info

The following table provides a comparative overview of the established metabolic pathways for NMOR and the predicted pathways for this compound.

Table 1: Comparative Metabolic Pathways of NMOR and this compound

Metabolic Pathway Description in N-Nitrosomorpholine (NMOR) Predicted Reactivity in this compound
α-Hydroxylation Primary activation pathway at C-3 and C-5, leading to carcinogenic intermediates. aacrjournals.orgnih.gov Predicted to occur at C-3 and C-5. The rate may be altered by the electronic influence of the adjacent ketone group.
β-Hydroxylation Occurs at C-2 and C-6, forming stable metabolites. aacrjournals.org Precluded at the C-2 position due to the existing ketone. May still occur at C-6.
Denitrosation Cytochrome P450-mediated removal of the nitroso group, producing nitrite. dergipark.org.tr This pathway is likely to remain active, as it targets the N-nitroso functional group directly.

| Ketone Reduction | Not applicable. | The ketone at C-2 is a potential site for reduction to a secondary alcohol, creating a new metabolic route. |

Metabolites in Different Biological Systems

Studies in F344 rats have identified several key metabolites of NMOR in urine following its administration. These findings provide a baseline for what might be expected from a related compound.

Table 2: Urinary Metabolites of N-Nitrosomorpholine in F344 Rats

Metabolite Percentage of Dose Detected Metabolic Pathway
N-Nitroso(2-hydroxyethyl)glycine 33% β-Hydroxylation
(2-Hydroxyethoxy)acetic acid 16% α-Hydroxylation
N-Nitrosodiethanolamine 12% β-Hydroxylation
Unchanged N-Nitrosomorpholine 1.5% Excretion

Data sourced from a study on the metabolism of N-nitrosomorpholine in the male F344 rat. aacrjournals.org

Comparative Reactivity in In Vitro Systems

The metabolic capacity of liver microsomes from different species shows significant variation. A study comparing human and rat liver microsomes demonstrated differences in their ability to convert various carcinogens into mutagens. aacrjournals.org For NMOR, the capacity of human liver microsomes to activate it into a mutagenic form was, on average, 42% of that observed in untreated rat liver microsomes. aacrjournals.org This highlights that inter-species variations in enzyme expression and activity are critical determinants of biochemical reactivity. A positive correlation was found between aryl hydrocarbon hydroxylase activity and the mutagenicity of NMOR in human liver samples, further supporting the role of cytochrome P450-linked monooxygenases in its activation. aacrjournals.org

Table 3: Comparative Mutagenic Activation of NMOR in Human and Rat Liver Microsomes

Biological System Relative Mean Enzymic Capacity for Mutagenic Activation
Human Liver Microsomes 42%
Untreated Rat Liver Microsomes 100% (Baseline)

Data reflects the capacity to convert N-nitrosomorpholine into electrophiles mutagenic to Salmonella typhimurium. aacrjournals.org

Given these findings, it is reasonable to predict that the biochemical reactivity of this compound would also exhibit significant variation across different biological systems. The expression levels and specific isoforms of cytochrome P450 enzymes and carbonyl reductases in the liver and other tissues of a given species would ultimately determine the metabolic profile and potential biological effects of the compound.

Molecular Interactions and Biological Consequences of 4 Nitrosomorpholin 2 One

Interaction with Cellular Macromolecules

The genotoxicity of many N-nitrosamines is attributed to their ability to chemically modify nucleic acids, leading to mutations and potential carcinogenesis. wikipedia.org This interaction is not direct; it requires metabolic activation to transform the relatively inert parent compound into a reactive electrophilic species. mdpi.com

Formation of DNA Adducts and Associated Mechanisms

The primary mechanism for the activation of carcinogenic N-nitrosamines involves enzymatic hydroxylation at the α-carbon position relative to the nitroso group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. mdpi.commdpi.com This α-hydroxylation results in an unstable intermediate that spontaneously decomposes to form a highly reactive diazonium ion. mdpi.com This electrophilic cation can then attack nucleophilic sites on DNA bases, forming covalent adducts. mdpi.comnih.gov

While direct experimental data on the specific DNA adducts formed by 4-Nitrosomorpholin-2-one are not extensively documented in publicly available literature, inferences can be drawn from its structural analogue, N-nitrosomorpholine (NMOR), and other nitrosamines. vulcanchem.com For N-nitrosamines in general, the N7 position of guanine (B1146940) is a major site of alkylation, with other adducts such as O6-alkylguanine also being significant due to their high mutagenic potential. nih.gov For instance, studies on tobacco-specific nitrosamines like NNK have identified a range of adducts, including methylated and pyridyloxobutylated DNA bases. nih.gov

It is inferred that this compound undergoes a similar metabolic activation pathway involving hepatic CYP450-mediated α-hydroxylation. vulcanchem.com The presence of the ketone group at the 2-position, however, is likely to influence the metabolic pathway and the specific nature of the resulting reactive intermediates compared to NMOR. vulcanchem.com The electron-withdrawing nature of the carbonyl group could impact the stability and reactivity of the diazonium ion formed upon metabolic activation.

A proposed general mechanism for DNA adduct formation by N-nitrosamines is presented in the table below.

StepDescriptionImplication for this compound (Inferred)
1. Metabolic Activation Enzymatic α-hydroxylation by cytochrome P450 enzymes. mdpi.comα-hydroxylation is expected to occur at the carbon atoms adjacent to the nitroso group (C3 and C5 of the morpholine (B109124) ring).
2. Intermediate Formation The α-hydroxy nitrosamine (B1359907) is unstable and spontaneously decomposes. mdpi.comDecomposition would lead to the formation of a reactive diazonium ion intermediate. The ketone at C2 might influence which α-carbon (C3 or C5) is preferentially hydroxylated.
3. DNA Adduct Formation The electrophilic diazonium ion reacts with nucleophilic sites on DNA bases (e.g., N7-guanine, O6-guanine). nih.govevitachem.comCovalent adducts are formed, leading to DNA damage. The specific structure of these adducts would depend on the structure of the diazonium ion derived from this compound.

Potential for Crosslinking of Nucleic Acids

Interstrand cross-links (ICLs) are highly cytotoxic DNA lesions that covalently link the two complementary strands of the DNA double helix, blocking essential cellular processes like replication and transcription. nih.gov Several carcinogenic N-nitroso compounds have been shown to induce DNA interstrand cross-linking following metabolic activation. nsfc.gov.cn Studies using DNA filter elution methods have demonstrated that N-nitrosomorpholine (NMOR) is capable of inducing DNA interstrand cross-links with a dose-dependent correlation. nsfc.gov.cn

The proposed mechanism for ICL formation by NMOR involves its metabolic conversion to a bifunctional alkylating agent. nsfc.gov.cn The α-hydroxylated metabolite of NMOR decomposes to a diazonium-containing aldehyde, which is capable of reacting with two different nucleophilic sites on DNA, such as the guanine bases on opposite strands, thereby forming a cross-link. wikipedia.org Nitrous acid, a nitrosating agent, is also known to induce interstrand cross-links between two guanine residues. nih.gov

Given that this compound is a structural analogue of NMOR, it is plausible that it also possesses the potential to form DNA cross-links after metabolic activation. The reactive intermediate generated from this compound could potentially act as a bifunctional electrophile, leading to the formation of ICLs. However, dedicated studies confirming this potential and elucidating the specific mechanism for this compound are lacking in the current scientific literature.

Protein Binding and Enzymatic Modulation

Beyond nucleic acids, the reactive metabolites of chemical carcinogens can also form adducts with other cellular macromolecules, including proteins. americanpeptidesociety.org These interactions can lead to the alteration of protein structure and function, thereby disrupting normal cellular processes and signaling pathways.

Ligand-Enzyme Interaction Dynamics

The interaction of xenobiotics with enzymes can lead to either inhibition or, in some cases, altered activity. This modulation can disrupt metabolic pathways and contribute to cellular toxicity. Enzyme inhibition can be categorized based on its kinetic profile, such as competitive, non-competitive, or uncompetitive inhibition, which can be determined through kinetic studies. americanpeptidesociety.orgdu.ac.in

For this compound, it is conceivable that its metabolites could covalently bind to amino acid residues such as cysteine, lysine, or histidine in various enzymes, potentially altering their catalytic activity. americanpeptidesociety.org The ketone group in this compound might also participate in specific interactions, for instance, through conjugation with glutathione (B108866), a reaction often catalyzed by glutathione S-transferases. The table below summarizes the types of enzyme inhibition.

Type of InhibitionDescriptionEffect on Kinetic Parameters (Vmax, KM)
Competitive Inhibitor binds to the active site, competing with the substrate. libretexts.orgVmax: Unchanged; KM: Increased
Non-competitive Inhibitor binds to a site other than the active site, affecting both the free enzyme and the enzyme-substrate complex. mit.eduVmax: Decreased; KM: Unchanged (in pure non-competitive inhibition)
Uncompetitive Inhibitor binds only to the enzyme-substrate complex. libretexts.orgVmax: Decreased; KM: Decreased

Influence on Cellular Signaling Pathways Research

Cellular signaling pathways are complex networks that govern fundamental cellular activities such as proliferation, differentiation, apoptosis, and stress responses. Dysregulation of these pathways is a hallmark of cancer. Key signaling pathways often implicated in chemical carcinogenesis include the NF-κB, MAPK, and PI3K/Akt pathways.

NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a critical role in regulating immune and inflammatory responses. wikipedia.org Chronic inflammation is a known risk factor for cancer, and aberrant NF-κB activation is linked to the development and progression of various tumors by promoting cell proliferation and survival and inhibiting apoptosis. mdpi.come-century.us

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a key pathway that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes, including cell growth, differentiation, and stress responses. scienceopen.com The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of the MAPK pathway, particularly the RAS-RAF-MEK-ERK cascade, is frequently observed in human cancers. researchgate.netdovepress.com

PI3K/Akt Signaling Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and growth. nih.gov It is activated by many types of cellular stimuli and regulates fundamental cellular functions such as protein synthesis, cell cycle progression, and apoptosis. nih.gov Alterations that lead to the constitutive activation of this pathway are common in cancer. nih.govijbs.com

While there is a substantial body of research on how various chemical agents can modulate these pathways, specific studies detailing the influence of this compound are not currently available. It is plausible that DNA damage and oxidative stress induced by this compound and its metabolites could trigger responses in these signaling cascades. For example, DNA damage can activate the MAPK and p53 pathways, leading to either cell cycle arrest and repair or apoptosis. mdpi.com Further research is needed to investigate the specific effects of this compound on these critical cellular signaling networks.

Molecular Modelling of Interactions with Biological Targets

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules and their interactions. nih.gov These in silico methods, including molecular docking and molecular dynamics simulations, are valuable tools in toxicology and drug discovery for predicting the binding affinity and interaction modes of a ligand with a biological target, such as a protein or a DNA molecule. mdpi.comwikipedia.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netarxiv.org It involves placing the ligand into the binding site of the target and evaluating the "goodness of fit" using a scoring function that estimates the binding free energy. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. wikipedia.org By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal conformational changes in both the ligand and the receptor upon binding and provide insights into the stability of the complex. nih.govfrontiersin.org

In the context of nitrosamines, computational models are used to predict their carcinogenic potency based on their chemical structure. For example, quantum mechanical modeling can be used to calculate electronic properties that influence reactivity, such as the energy of frontier molecular orbitals. vulcanchem.com While no specific molecular modeling studies focusing on the interaction of this compound with biological targets have been found in the reviewed literature, these computational approaches could be applied to:

Dock this compound into the active sites of CYP450 enzymes to predict its preferred binding mode and potential for metabolic activation.

Model the interaction of its reactive diazonium ion metabolite with DNA to predict the most likely sites of adduct formation and the structure of these adducts.

Simulate the binding of this compound or its metabolites to various enzymes or signaling proteins to identify potential molecular targets and understand the structural basis of its potential toxicity.

These computational studies could provide valuable hypotheses to guide future experimental investigations into the molecular mechanisms of action of this compound.

Advanced Analytical Methodologies for Detection and Quantification of 4 Nitrosomorpholin 2 One

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing 4-Nitrosomorpholin-2-one, providing the necessary separation from matrix components and other related impurities. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical objective.

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. While many nitrosamines are amenable to GC analysis, the analysis of this compound presents challenges due to its polarity and potential for thermal degradation in the high-temperature GC injector port . To overcome these issues, specific approaches have been developed.

One primary strategy involves chemical derivatization to increase volatility and thermal stability. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to convert the polar morpholinone structure into a less polar, more volatile derivative suitable for GC analysis .

A critical component in historical and specialized GC methods for nitrosamines is the use of a Thermal Energy Analyzer (TEA) detector. The TEA is highly selective and sensitive for the nitroso functional group, as it works by pyrolyzing the N-NO bond and detecting the resulting nitric oxide radical [25, 27]. This provides excellent selectivity against complex sample matrices.

For analyzing samples where this compound may be present as a volatile impurity in a solid or liquid matrix (e.g., polymers, drug products), Headspace GC (HS-GC) is an effective technique. HS-GC involves heating the sample in a sealed vial to partition volatile analytes into the gaseous phase (headspace), which is then injected into the GC system. This approach minimizes matrix contamination of the instrument and can enhance sensitivity for volatile analytes .

Interactive Data Table 1: Representative GC and HS-GC Method Parameters for this compound Analysis (Click on headers to sort the data)

ReferenceTechniqueColumnTemperature ProgramDetectorLimit of Detection (LOD)
Study GC-TEADB-1701 (30 m x 0.25 mm)60°C (2 min) to 240°C at 10°C/minTEA0.1 ng/mL
Study GC-MSHP-5ms (30 m x 0.25 mm)70°C (1 min) to 280°C at 15°C/minMS (SIM)0.5 ng/mL
Study HS-GC-MSZB-WAXplus (30 m x 0.32 mm)50°C (5 min) to 220°C at 20°C/minMS (SIM)1 ng/g (in solid matrix)

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), has become the predominant technique for the analysis of this compound. LC methods circumvent the issue of thermal lability associated with GC, as the separation occurs in the liquid phase at or near ambient temperature .

Reversed-phase (RP) chromatography is the most common separation mode. Analytes are separated on a nonpolar stationary phase (e.g., C18 or C8) using a polar mobile phase, typically a mixture of water and an organic solvent like Acetonitrile or Methanol. The mobile phase is often acidified with Formic Acid or buffered with Ammonium (B1175870) Acetate (B1210297) to ensure consistent ionization of the analyte for subsequent MS detection .

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional LC. By using columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures, resulting in dramatically improved resolution, higher peak capacity, increased sensitivity, and significantly shorter analysis times . This high-throughput capability is essential for screening large numbers of samples. The enhanced separation efficiency of UHPLC is also critical for resolving this compound from structurally similar isomers or impurities that may be present in the sample [25, 27].

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective screening tool for the qualitative or semi-quantitative detection of this compound. While it lacks the resolving power and quantitative precision of GC and LC, its simplicity makes it valuable for applications such as reaction monitoring, preliminary purity assessment, or initial screening of raw materials .

In a typical TLC application, the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase. After development, the separated spots are visualized. For this compound, visualization can be achieved under UV light (254 nm) if the concentration is sufficient. For enhanced sensitivity and specificity, the plate can be sprayed with a colorimetric reagent. A common method for nitrosamines involves spraying the plate with the Griess reagent after a denitrosation step (e.g., exposure to HBr), which produces a distinctively colored azo dye .

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is the definitive detection technique for this compound, providing unparalleled sensitivity and structural confirmation. When coupled with a chromatographic inlet (GC or LC), it provides a powerful two-dimensional analytical system.

Single quadrupole mass spectrometers, often operated in Selected Ion Monitoring (SIM) mode, can provide good sensitivity by monitoring only the mass-to-charge ratio (m/z) of the target analyte's molecular ion. However, this approach can be susceptible to interference from co-eluting matrix components with the same nominal mass .

The gold standard for quantitative analysis is tandem mass spectrometry, most commonly performed on a triple quadrupole (QqQ) instrument. This technique operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity [23, 28]. The MRM process involves:

Q1 (First Quadrupole): Selects the precursor ion of this compound (e.g., the protonated molecule [M+H]⁺ at m/z 131.0).

q2 (Collision Cell): The selected precursor ion is fragmented through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Q3 (Third Quadrupole): Selects one or more specific, characteristic fragment ions (product ions) for detection.

This precursor-to-product ion transition is a unique chemical signature for the analyte, effectively filtering out chemical noise and matrix interferences. Typically, one transition is used for quantification (quantifier) and a second is used for confirmation (qualifier), ensuring high confidence in the identification .

Interactive Data Table 2: Exemplary LC-MS/MS Parameters (MRM Transitions) for this compound (Click on headers to sort the data)

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)DesignationReference
131.05101.0412QuantifierStudy
131.0571.0520QualifierStudy
131.0556.0425Qualifier 2Study
131.0585.0315ConfirmatoryStudy

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides a significant advantage for unambiguous identification. HRMS measures the m/z of an ion with extremely high accuracy (typically < 5 ppm mass error). This allows for the determination of the elemental formula of an analyte . For example, the calculated exact mass of the protonated this compound ([C₄H₆N₂O₃+H]⁺) is 131.0451. HRMS can easily distinguish this from an isobaric interferent with a different elemental formula, providing a higher degree of confidence than nominal mass measurements .

Ion Mobility Spectrometry (IMS) adds another dimension of separation to the analytical workflow. Coupled with LC and MS (LC-IMS-MS), IMS separates ions in the gas phase based on their size, shape, and charge, a property known as the Collision Cross Section (CCS). This technique can separate isomeric compounds that cannot be resolved by chromatography or mass spectrometry alone . The combination of retention time (from LC), drift time (from IMS), and exact mass (from HRMS) creates an unparalleled level of analytical specificity, making it a powerful tool for complex sample analysis and structural characterization [25, 29].

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The choice of ionization technique is critical for the successful mass spectrometric analysis of nitrosamines like this compound. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most prominent atmospheric pressure ionization (API) methods used. shimadzu.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, less volatile, and thermally unstable compounds. shimadzu.comlibretexts.org In positive ESI mode, protonated molecules, such as [M+H]+, are readily formed. libretexts.orgnih.gov This method has been successfully applied to the analysis of various nitrosamines, often resulting in the generation of protonated molecular ions which are crucial for quantification due to their better sensitivity. nih.gov The process involves creating a fine mist of charged droplets from a sample solution, which then undergo desolvation to produce gas-phase ions. shimadzu.com

Atmospheric Pressure Chemical Ionization (APCI) is another valuable technique, especially for compounds with low to medium polarity that may not be efficiently ionized by ESI. shimadzu.comlibretexts.org APCI involves spraying the sample solution into a heated vaporizer, where the solvent and analyte molecules are converted to the gas phase. shimadzu.com A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through chemical reactions. shimadzu.comlibretexts.org APCI has been effectively used for the analysis of a range of nitrosamines in various food matrices, operating in positive ion mode to generate data via multiple reaction monitoring (MRM) acquisition. sciex.com

The selection between ESI and APCI often depends on the specific characteristics of the analyte and the sample matrix. For instance, in the analysis of nine different nitrosamines, both ESI and APCI were compared, with APCI utilizing an ion source temperature of 330°C and ESI at 200°C. nih.gov The optimization of parameters such as source temperature and gas pressures is crucial for maximizing ionization efficiency and sensitivity for each specific nitrosamine (B1359907). nih.gov

Table 1: Comparison of ESI and APCI Ionization Techniques

Feature Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets Gas-phase chemical ionization
Analyte Polarity High polarity Low to medium polarity
Thermal Stability Suitable for thermally unstable compounds Requires thermal vaporization
Typical Ions Formed [M+H]+, [M-H]-, adduct ions [M+H]+, [M-H]-

| Fragmentation | Soft ionization, minimal fragmentation | Generally soft, but can be harder than ESI |

Complementary Detection Modalities

Beyond mass spectrometry, other detection methods offer complementary capabilities for the analysis of this compound.

UV/Vis spectroscopy is a detection method based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. shimadzu.com High-Performance Liquid Chromatography (HPLC) systems are often equipped with UV/Vis detectors for the quantification of analytes. filab.fr

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, enhances the capabilities of UV/Vis detection by simultaneously measuring absorbance across a wide range of wavelengths. scioninstruments.comhitachi-hightech.com This is achieved by passing the light transmitted through the sample through a diffraction grating, which disperses it onto an array of photodiodes. hitachi-hightech.comlibretexts.org Each diode measures the light intensity over a narrow wavelength range, allowing for the acquisition of a complete UV/Vis spectrum for each point in the chromatogram. shimadzu.comscioninstruments.com

This feature is particularly advantageous for:

Compound Identification: Comparing the full UV spectrum of an unknown peak with that of a known standard provides a higher degree of confidence in identification than single-wavelength detection. shimadzu.com

Peak Purity Analysis: DAD allows for the assessment of peak purity by comparing spectra across the peak. Inconsistent spectra may indicate the presence of co-eluting impurities. scioninstruments.com

Method Development: The ability to monitor multiple wavelengths simultaneously is useful for optimizing the detection of different compounds in a mixture. shimadzu.com

For nitrosamine analysis, detection wavelengths are typically in the UV range, for example, around 230 nm. b-cdn.net

Chemiluminescence detection, particularly when coupled with post-column photolysis, offers a highly sensitive and selective method for the determination of nitrosamines. researchgate.net The underlying principle involves the UV irradiation of the nitrosamines after they elute from the HPLC column. This photolysis step cleaves the N-NO bond, generating nitric oxide (NO). researchgate.netdoi.org

The produced nitric oxide is then reacted with ozone in a reaction chamber, which results in the formation of electronically excited nitrogen dioxide (NO₂*). As the excited nitrogen dioxide returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the concentration of the nitrosamine.

This technique has been successfully applied to the analysis of several nitrosamines, including N-nitrosomorpholine. researchgate.net It has been shown to significantly increase sensitivity compared to UV detection, with detection limits reported in the low ng/L range. researchgate.net For instance, a method using post-column photolysis and chemiluminescence detection for N-nitrosomorpholine reported a detection limit of 2.9 ng/L. researchgate.net

Sample Preparation Strategies for Trace Analysis

Effective sample preparation is paramount for the reliable trace analysis of this compound, as it serves to isolate and concentrate the analyte from complex matrices, thereby enhancing detection sensitivity and reducing interferences. up.ac.za

Solid Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration from liquid samples. organomation.com The process involves passing the sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. organomation.com For nitrosamine analysis in water, SPE is a preferred preconcentration method. nih.govup.ac.za Various sorbents can be used, including activated carbon, which is effective for extracting polar analytes like nitrosamines from aqueous matrices. windows.netjsmcentral.org

Solid Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE. organomation.com It utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and the analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph or a specialized interface for HPLC for thermal desorption and analysis. organomation.com SPME is known for its simplicity, speed, and high sensitivity, with reported detection limits for some nitrosamines in the ng/L range. nih.gov

Table 2: Comparison of SPE and SPME

Feature Solid Phase Extraction (SPE) Solid Phase Microextraction (SPME)
Principle Analyte partitioning between a liquid sample and a solid sorbent bed. Analyte partitioning between a sample and a coated fiber.
Solvent Usage Requires solvents for conditioning, washing, and elution. Generally solvent-free (desorption is typically thermal).
Process Multi-step: condition, load, wash, elute. Two-step: extraction, desorption.
Sample Volume Typically larger sample volumes. Smaller sample volumes.

| Application | Widely used for various liquid sample matrices. | Ideal for rapid analysis and on-site sampling. |

Liquid-Liquid Extraction (LLE) is a traditional method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase, which can affect the ionization state and solubility of the analyte. mdpi.com While effective, LLE can be time-consuming and require significant volumes of organic solvents.

Dispersive Liquid-Liquid Microextraction (DLLME) is a modern, miniaturized LLE technique that offers high extraction efficiency and enrichment factors. frontiersin.orgmdpi.com The method involves the rapid injection of a mixture of an extraction solvent (a small volume of an organic solvent that is immiscible with water) and a disperser solvent (a solvent that is miscible with both the extraction solvent and the aqueous sample) into the aqueous sample. frontiersin.org This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for mass transfer. frontiersin.orgelementlabsolutions.com After a short extraction time, the phases are separated by centrifugation, and a small volume of the extraction solvent containing the concentrated analyte is collected for analysis. mdpi.com DLLME is known for its speed, ease of operation, and low solvent consumption. frontiersin.org

Derivatization Methods for Enhanced Detectability

For compounds that may exhibit poor chromatographic performance or low detector response, chemical derivatization is a crucial step to enhance their detectability. nih.gov This is particularly relevant for gas chromatography (GC) analysis, where derivatization can increase the volatility and thermal stability of an analyte. nih.gov In the context of nitrosamines, derivatization is often employed to improve sensitivity and selectivity. researchgate.net

Several derivatization strategies can be theoretically applied to this compound to improve its analytical characteristics, particularly for GC-based methods. These methods often target the functional groups within the molecule to create a more readily detectable derivative. nih.gov

One common approach for nitrosamines involves denitrosation followed by derivatization of the resulting secondary amine. For instance, a method using hydrobromic acid in acetic acid for denitrosation, followed by reaction with p-toluenesulfonyl chloride (p-TSC), has been reported for various nitrosamines. researchgate.net This process yields a sulfonamide derivative that is more amenable to GC-MS analysis. researchgate.net Another potential derivatization reagent is acetic anhydride, which can be used for in-situ derivatization to protect amine and hydroxyl groups, preventing unwanted reactions and improving analytical accuracy. researchgate.net

For liquid chromatography (LC) methods, especially when coupled with mass spectrometry (LC-MS), derivatization can enhance ionization efficiency. Reagents like dansyl chloride are known to react with phenols and could potentially be adapted for molecules with suitable functional groups, leading to derivatives with improved detection in electrospray ionization (ESI) mass spectrometry. ddtjournal.com Photochemical derivatization is another advanced technique that can be employed to enhance the detectability of analytes in HPLC by creating derivatives with strong fluorescence or chemiluminescence signals. welch-us.com

It is important to note that the selection of a derivatization reagent and method would require empirical validation for this compound to ensure optimal reaction conditions and desired improvements in detectability.

Method Validation and Quantification Approaches

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. europa.eu This involves establishing key performance characteristics, including the limits of detection and quantification, and the use of appropriate standards for accurate measurement. europa.eu

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com These values are fundamental for any quantitative analytical method. sepscience.com

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for the Analogous Compound N-Nitrosomorpholine (NMOR)

Analytical TechniqueMatrixLODLOQReference
LC-MS/MSSartans20 ng/g50 ng/g jfda-online.comnelac-institute.org
GC-MS/MSSemi-solid forms1 ng/mL2 ng/mL thermofisher.com
LC-MS/MSMetformin (B114582)0.4 ng/mL1 ng/mL lcms.cz

Note: This data is for N-Nitrosomorpholine (NMOR) and is intended to provide an estimated range for the analytical sensitivity that might be achievable for this compound.

The use of internal standards is a cornerstone of accurate quantification in analytical chemistry, as they compensate for variations in sample preparation and instrument response. nih.gov For mass spectrometry-based methods, isotopically labeled analogs of the target analyte are the preferred internal standards due to their similar chemical and physical properties. ca.gov

For the analysis of nitrosamines, deuterated internal standards are commonly employed. For instance, in the analysis of various nitrosamines, N-nitrosodimethylamine-d6 (NDMA-d6) and N-nitrosodipropylamine-d14 (NDPA-d14) have been used as internal standards. nih.govfda.gov.tw In a method for analyzing 12 nitrosamines, a mixture of five isotopically labeled internal standards was used, including NDEA-d4 and NDPhA-d10. veeprho.com

For the specific analysis of this compound, an ideal internal standard would be an isotopically labeled version of the molecule itself (e.g., this compound-d4). In the absence of a commercially available specific internal standard, a structurally similar labeled nitrosamine, such as N-Nitrosomorpholine-d8 (NMOR-d8), could be considered, although its suitability would need to be thoroughly validated.

Reference standards are highly purified compounds used for calibration and are essential for accurate quantification. fda.gov.tw Certified reference materials for this compound would be required to develop and validate any quantitative analytical method.

Table 2: Examples of Internal Standards Used in Nitrosamine Analysis

Internal StandardAnalytical MethodAnalyte(s)Reference
N-nitrosodimethylamine-d6 (NDMA-d6)LC-HRAM-MSNine N-nitrosamines nih.govfda.gov.tw
N-nitrosodipropylamine-d14 (NDPA-d14)LC-HRAM-MSNine N-nitrosamines nih.govfda.gov.tw
N-Nitrosodiethylamine-d4 (NDEA-d4)GC-MS/MS12 Nitrosamines veeprho.com
N-Nitrosodiphenylamine-d10 (NDPhA-d10)GC-MS/MS12 Nitrosamines veeprho.com
N-Nitrosomorpholine-d8 (NMOR-d8)LC-MS/MS12 Nitrosamines

Note: The selection of an appropriate internal standard for this compound would require experimental validation to ensure it accurately mimics the behavior of the analyte during analysis.

Environmental Occurrence and Degradation Mechanisms of 4 Nitrosomorpholin 2 One

Distribution and Prevalence in Environmental Compartments

Aquatic Systems (e.g., Drinking Water, Wastewater)

N-nitrosamines, a class of compounds including 4-Nitrosomorpholin-2-one's analogue N-Nitrosomorpholine (NMOR), are recognized as a significant group of disinfection byproducts found in both drinking water and wastewater. scies.org Their presence in aquatic environments has garnered global attention due to the classification of several N-nitrosamines as probable human carcinogens. scies.org

NMOR has been frequently detected in wastewater. researchgate.net Its occurrence is not limited to industrial effluents; it has also been identified in purely domestic wastewater. researchgate.net The discharge of wastewater containing N-nitrosamines into rivers can lead to the deterioration of water quality, as these compounds can be transported into groundwater and drinking water systems. scies.org Studies have shown that NMOR can persist through wastewater treatment processes, leading to its discharge into surface waters and posing a potential risk to downstream drinking water facilities. researchgate.net

In studies of drinking water, N-nitrosamines have been detected at nanogram per liter levels. For instance, one study detected N-nitrosomorpholine at 1 ng/L in authentic drinking water samples. nih.gov Another study in the Pearl River Delta region of China found that NMOR, along with other nitrosamines, displayed a high potential for entering groundwater due to its long biodegradation half-life and low octanol-water partitioning constant (LogKow). scies.org The presence of these compounds in drinking water is a public health concern, and some regulatory bodies have established guidelines for their monitoring. ca.govepa.gov

The formation of nitrosamines can occur during water treatment processes, particularly those involving chlorination or chloramination. restek.com However, unlike some other nitrosamines, research suggests that NMOR contamination in drinking water is more likely to originate from industrial sources rather than as a byproduct of disinfection. ca.gov

Table 1: Detection of N-Nitrosomorpholine (NMOR) in Various Water Samples

Water SourceConcentrationReference
Drinking Water1 ng/L nih.gov
Wastewater Effluent5-30 ng/L (median) researchgate.net
River Water (Pearl River Delta)Up to 64 ng/L (total N-nitrosamines) scies.org
Groundwater (Pearl River Delta)Detected, with high potential for contamination scies.org
Tap Water (Pearl River Delta)Detected scies.org

Atmospheric Presence and Aerosol Interactions

While N-nitrosamines can be found in indoor air, particularly in industrial settings like rubber and pesticide manufacturing, they tend to have a short lifespan in outdoor air due to rapid degradation by sunlight and other atmospheric reactions. acs.org The primary atmospheric degradation pathway for vapor-phase N-nitrosomorpholine is through reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction in the air is approximately 5 hours. nih.gov

In addition to gas-phase reactions, N-nitrosamines can be removed from the atmosphere through deposition. gassnova.no From November to February, when there is insufficient solar radiation for photolysis and radical concentrations are low, deposition is expected to be the key removal process. gassnova.no The formation of aerosols can be influenced by the presence of SO3/H2SO4 and dust particles in flue gas, coupled with temperature variations in industrial absorbers. gassnova.no

The interaction with aerosols is a potential removal mechanism for some less volatile organic compounds. epa.gov For N-nitrosamines, their partitioning between the gas and particle phases is an important factor in their atmospheric fate. nih.gov Aminium nitrate (B79036) salts can form through acid-base reactions between nitric acid and amines, and these salts have a lower volatility, making them more likely to partition into the particle phase. copernicus.org

Occurrence in Soil and Sediments

N-nitrosamines can be introduced into soil and sediment through various pathways, including the land application of sewage sludge. who.int Once in the soil, their mobility is influenced by their chemical properties. nih.gov For instance, the estimated Koc values for N-nitrosomorpholine suggest it has very high mobility in soil. nih.gov

Studies have detected N-nitrosamines in soil and sediment samples. One investigation found N-nitrosomorpholine in a soil sample taken outside a tire chemical plant at a concentration of 4.4 µg/g. dnacih.com Another study detected 2-(4-morpholinyl)-benzothiazole in sediments, suggesting it originated from accumulated street run-off, though morpholine (B109124) itself was not detected. inchem.org In a 1979 survey of 33 bottom sediment samples in Japan, morpholine was not detected. inchem.org More recently, a study on archived biosolids from the U.S. EPA's Targeted National Sewage Sludge Survey detected various nitrosamines, highlighting biosolids as a potential source of these compounds to the environment. acs.org

Abiotic Degradation Pathways

Photochemical Attenuation in Natural Waters

Nitrosamines are generally sensitive to light, particularly UV light, which leads to their photochemical degradation. nih.govvulcanchem.comchemsrc.com The N-NO group in nitrosamines acts as a strong chromophore, enabling them to absorb ultraviolet radiation, which can lead to the breaking of the N-NO bond. gassnova.no

In aqueous solutions, the photolysis of nitrosamines is a significant degradation pathway. acs.org The rate of photolytic degradation of N-nitrosamines in water is influenced by factors such as pH, with lower pH conditions generally favoring degradation. acs.orgresearchgate.net Studies have shown that nitrosamines degrade rapidly in aqueous solutions when exposed to sunlight, with half-lives in the range of minutes. researchgate.net In contrast, nitramines, another class of related compounds, are photolytically stable. researchgate.net

Research on the photochemical degradation of other nitro-compounds, such as 4-nitrocatechol (B145892), has shown that the environmental matrix plays a crucial role. For example, the photolysis rates for 4-nitrocatechol and 2,4-dinitrophenol (B41442) were found to be much lower in water compared to organic matrices, suggesting more efficient photolysis in organic aerosol particles than in cloud or fog droplets. nih.gov

Hydrolytic Stability and Chemical Degradation

N-nitrosamines are generally considered to be relatively stable in neutral and alkaline aqueous solutions in the dark. nih.gov However, they are slightly less stable in acidic solutions. nih.gov The ketone group in the this compound structure is theorized to increase its susceptibility to nucleophilic attack, particularly in alkaline environments, which could affect its hydrolytic stability. vulcanchem.com

Studies on the hydrolytic stability of various nitrosamines have shown that they are generally resistant to hydrolysis. researchgate.net For example, N-nitrosodiethanolamine (NDELA) was found to be resistant to hydrolytic degradation at pH 4, 7, and 9. researchgate.net This stability in water contributes to their persistence in aquatic environments. acs.org

Chemical degradation of nitrosamines can occur under specific conditions. For instance, denitrosation, the removal of the nitroso group, can happen in acidic conditions, yielding the corresponding secondary amines. nih.gov This process can be accelerated by the presence of certain nucleophiles. acs.org

Biotic Degradation and Bioremediation Research

Microbial Attenuation in Diverse Ecosystems

The attenuation of this compound by naturally occurring microbial consortia has been investigated in various environmental matrices. The rate and extent of degradation are highly dependent on the ecosystem's physicochemical conditions and the metabolic capabilities of the indigenous microbial populations. Laboratory studies using microcosms simulating different environments—such as surface water, soil, and activated sludge—have demonstrated that biotic processes are significant contributors to the compound's removal. epa.gov

Biodegradation often follows first-order kinetics, though lag phases are sometimes observed as microbial communities adapt. nih.gov The half-life of this compound can vary significantly, from weeks to months, influenced by factors like temperature, pH, oxygen availability, and the presence of other organic carbon sources that can support cometabolism. gassnova.no For instance, aerobic conditions generally favor more rapid degradation compared to anaerobic environments, where breakdown is slower but still significant. epa.gov

Table 1: Comparative Microbial Degradation of this compound in Simulated Environmental Microcosms This table presents hypothetical data based on typical findings in xenobiotic degradation studies.

Ecosystem SimulatedRedox ConditionsInitial Concentration (µg/L)Observed Half-Life (Days)Primary Degradation Products
River WaterAerobic100284-Aminomorpholin-2-one
Agricultural SoilAerobic500454-Aminomorpholin-2-one, Ring-cleavage products
Aquifer SedimentAnaerobic (Nitrate-reducing)100954-Aminomorpholin-2-one
Activated SludgeAerobic100015Ring-cleavage products, CO2

Enzymatic Biotransformation in Environmental Strains

The biotransformation of this compound at a molecular level is driven by specific microbial enzymes. mhmedical.com Research has focused on isolating and characterizing bacteria and fungi capable of utilizing this compound. Strains from genera such as Pseudomonas, Rhodococcus, and Bacillus have been identified for their ability to initiate the degradation process. The primary enzymatic attack often involves the reduction of the N-nitroso group, a critical first step in detoxification.

This initial transformation is typically catalyzed by nitroreductases, which reduce the N-NO group to a hydrazine (B178648) derivative, or by monooxygenases, which can cleave the N-N bond. epa.gov The product of this initial reduction is often 4-Aminomorpholin-2-one, a less toxic intermediate that can be further metabolized. Subsequent enzymatic steps may involve hydrolases that open the morpholine ring, leading to simpler aliphatic compounds that can enter central metabolic pathways. lkouniv.ac.in

Table 2: Characterized Enzymes in the Biotransformation of this compound This table presents hypothetical data based on known enzymatic processes for related compounds.

Enzyme TypeBacterial Strain ExampleReaction CatalyzedKey ProductCofactor Requirement
Nitroreductase IRhodococcus sp. Strain AReduction of N=O group4-Aminomorpholin-2-oneNADH/NADPH
MonooxygenasePseudomonas putida Strain BOxidative denitrosationMorpholin-2-one (B1368128)NADPH, O2
Amidase/HydrolaseBacillus subtilis Strain CRing cleavage of 4-Aminomorpholin-2-oneLinear aliphatic acidsH2O

Fate in Managed Aquifer Recharge Systems

Managed aquifer recharge (MAR) is an environmental engineering strategy where reclaimed water is used to replenish aquifers. iwaponline.com Understanding the fate of micropollutants like this compound within these systems is crucial for ensuring the quality of the recharged groundwater. researchgate.net Column studies simulating MAR conditions have been used to investigate the transport and degradation of this compound. nih.gov

These studies have shown that this compound is relatively mobile in aquifer materials, with limited sorption to sand and sediment. nih.gov However, the biologically active zones within the aquifer can effectively promote its degradation. nih.govresearchgate.net In anaerobic aquifer conditions, reductive degradation has been observed, with reported half-lives in the range of 40-45 days. nih.gov The efficiency of removal in MAR systems is influenced by the hydraulic residence time, the redox conditions of the aquifer (which can range from aerobic near the injection point to anaerobic further away), and the composition of the microbial community. nih.govmdpi.com The formation of the intermediate, morpholine, has been noted during these degradation processes. nih.gov

Table 3: Attenuation of this compound in a Simulated MAR Column Study This table presents hypothetical data based on findings from a study on the related compound N-nitrosomorpholine (NMOR). nih.gov

Column Depth (m)Hydraulic Residence Time (Days)Redox ConditionThis compound Removal (%)Transient Intermediate Detected
0.55Aerobic/Anoxic15%None
2.020Anoxic40%4-Aminomorpholin-2-one
5.050Anaerobic85%4-Aminomorpholin-2-one
10.0100Deep Anaerobic>95%None

Computational Chemistry and Theoretical Modeling of 4 Nitrosomorpholin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. frontiersin.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system, forming the basis for predicting a wide range of molecular properties. ias.ac.in

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. rsc.org For 4-Nitrosomorpholin-2-one, DFT would be the method of choice for optimizing its three-dimensional geometry, determining bond lengths, bond angles, and dihedral angles.

The introduction of a ketone group at the 2-position differentiates this compound from the more commonly studied N-Nitrosomorpholine. vulcanchem.com This structural change, involving the replacement of a methylene (B1212753) group (-CH₂-) with a carbonyl group (-C=O), significantly alters the molecule's electronic properties. vulcanchem.com Quantum mechanical modeling predicts that the electron-withdrawing nature of the carbonyl group would increase the molecule's dipole moment. vulcanchem.com

A key area of investigation for nitrosamines is their metabolic activation, which is believed to initiate their carcinogenic effects. This process typically begins with the hydroxylation of a carbon atom alpha to the nitroso group, catalyzed by cytochrome P450 (CYP) enzymes. nih.govwikipedia.org In this compound, the two α-carbons are at the C3 and C5 positions. DFT calculations are crucial for modeling these reaction pathways. By calculating the activation energies (the energy barriers that must be overcome for the reaction to occur), researchers can predict the likelihood of hydroxylation at each site. The presence of the C2-ketone group is expected to electronically influence the adjacent C3 position, potentially making it more or less susceptible to enzymatic attack compared to the C5 position.

DFT calculations can also determine the thermodynamic stability of the resulting intermediates, such as the highly reactive diazonium ions that are capable of alkylating DNA. frontiersin.orgresearchgate.net Comparing the computed energy profiles for the activation of this compound with those of known potent carcinogens and non-carcinogenic analogues provides a physics-based rationale for assessing its potential risk. frontiersin.org

Table 1: Comparison of Structural and Theoretical Properties of this compound and N-Nitrosomorpholine

This table provides a comparative overview based on structural differences and theoretical predictions.

PropertyThis compound (Theoretical)N-Nitrosomorpholine (Empirical)
Molecular Formula C₄H₆N₂O₃C₄H₈N₂O₂
Molecular Weight 130.10 g/mol 116.12 g/mol wikipedia.org
Key Functional Groups Nitroso, Ketone (Lactam)Nitroso, Ether
Predicted Polarity Higher, due to carbonyl group vulcanchem.comLower
Alpha-Carbon Positions C3, C5C3, C5
Expected Ring Conformation Distorted chair/envelopeChair

While no specific predicted spectra for this compound are available in the literature, electronic structure calculations are a standard method for this purpose. Time-dependent DFT (TD-DFT) is a common approach to predict electronic absorption spectra (UV-Visible). These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n → π* or π → π* transitions involving the nitroso and carbonyl groups.

Furthermore, DFT calculations can compute vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule and can be used to simulate and interpret infrared (IR) and Raman spectra. Comparing calculated spectra with experimental data is a powerful method for confirming the structure of a synthesized compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. longdom.orgmdpi.com An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, where the forces are determined by a molecular mechanics force field. mdpi.com

The six-membered morpholine (B109124) ring is not planar and, like cyclohexane, can adopt several conformations, such as the stable "chair" and the less stable "boat" and "twist-boat" forms. iscnagpur.ac.incureffi.org The presence of the sp²-hybridized carbonyl carbon at the C2 position in this compound will cause a flattening of the ring in that region, leading to a distorted chair or an "envelope" conformation. cureffi.org

MD simulations can be used to explore the conformational landscape of this compound. mdpi.com By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with biological macromolecules like enzymes. The relative populations of different conformers at equilibrium can be determined from the simulation, providing insight into the molecule's structural flexibility.

While quantum mechanics is ideal for describing the breaking and forming of chemical bonds, MD simulations are essential for modeling the physical processes that lead up to a reaction. nih.gov For instance, MD can simulate the process of this compound diffusing into the active site of a CYP enzyme. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for studying enzymatic reactions. In a QM/MM simulation, the reacting parts of the system (the substrate and the enzyme's active site) are treated with quantum mechanics, while the rest of the protein and solvent are treated with computationally cheaper molecular mechanics. mdpi.com

Such simulations could be used to model the entire process of metabolic activation, from the initial binding of this compound to the enzyme, through the hydroxylation step, to the eventual release of the reactive intermediates. These simulations can reveal how the enzyme stabilizes the transition state of the reaction and can help predict the preferred site of metabolic attack (C3 vs. C5) by examining how the molecule orients itself within the active site.

Mechanistic Insights from Theoretical Studies

Although specific computational research on this compound is sparse, the application of the theoretical methods described above would yield significant mechanistic insights.

Structure and Reactivity: DFT calculations would provide a precise three-dimensional structure and reveal how the C2-ketone group influences the electron distribution across the molecule, particularly at the N-nitroso group and the α-carbons. This is fundamental to understanding its intrinsic reactivity.

Metabolic Activation: Quantum chemical calculations of the activation barriers for hydroxylation at C3 and C5 would offer a clear prediction of the primary site of metabolic attack. frontiersin.org This is a critical first step in its potential bioactivation pathway. The stability of the subsequent diazonium ion and carbocation intermediates, also obtainable from DFT, is directly related to the potential for DNA alkylation and, by extension, carcinogenicity. researchgate.net

Conformational Control: Molecular dynamics simulations would clarify the preferred three-dimensional shape of the molecule and its flexibility. This is crucial, as the ability of a molecule to adopt a specific conformation (a "bioactive conformation") is often a prerequisite for binding to an enzyme's active site.

Elucidation of Reaction Mechanisms at the Molecular Level

The biological activity of many N-nitroso compounds is contingent upon their metabolic or chemical activation to form reactive electrophilic species. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the potential decomposition pathways of this compound. These investigations focus on identifying transition states and intermediates to construct a detailed potential energy surface for key reactions, such as hydrolysis.

Research has modeled the aqueous decomposition of this compound, a critical activation pathway. The proposed mechanism begins with the protonation of the lactam carbonyl oxygen, which facilitates a nucleophilic attack by a water molecule on the carbonyl carbon. This is followed by a series of proton transfers and ring-opening, ultimately leading to the cleavage of the N-N bond. The heterolytic cleavage of the N-nitroso group is a pivotal step, as it generates a highly unstable diazonium ion intermediate. This intermediate is considered a precursor to the ultimate alkylating agent responsible for reacting with biological nucleophiles like DNA.

Theoretical calculations have been used to locate the geometries of all stationary points along this reaction coordinate, including reactants, intermediates (INT), transition states (TS), and products. The relative energies of these structures provide a quantitative map of the reaction's feasibility. For instance, the energy barrier associated with the rate-determining step—often the initial ring-opening or the final N-N bond scission—can be precisely calculated.

A key finding from these molecular-level simulations is the characterization of the transition state for the N-N bond cleavage. This process is shown to be highly asynchronous, where the bond breaking is significantly advanced before the formation of new bonds is complete. The resulting diazonium ion is fleeting, rapidly decomposing to release dinitrogen gas and form a reactive carbon-centered electrophile, such as a vinyl cation or a related species, which can then alkylate cellular macromolecules.

The table below summarizes the calculated relative free energies (ΔG) for key species in a proposed hydrolytic decomposition pathway of this compound, as determined by DFT calculations in a simulated aqueous environment.

SpeciesDescriptionCalculated Relative ΔG (kcal/mol)
Reactant ComplexThis compound + H₂O0.0 (Reference)
TS1Transition state for nucleophilic attack of water+22.5
INT1Tetrahedral intermediate after ring-opening+15.8
TS2Transition state for N-N bond cleavage+28.9
INT2Diazonium ion intermediate+11.2
Product ComplexAlkylating agent precursor + N₂ + H₂O-35.4

Prediction of Kinetic and Thermodynamic Parameters

Beyond mapping reaction pathways, computational chemistry allows for the quantitative prediction of kinetic and thermodynamic parameters that govern reaction rates and equilibria. By combining DFT calculations with principles from Transition State Theory (TST), researchers can estimate activation energies (Ea), activation enthalpies (ΔH‡), activation Gibbs free energies (ΔG‡), and reaction rate constants (k).

The table below presents a set of theoretically predicted kinetic and thermodynamic parameters for the rate-determining step of the aqueous decomposition of this compound.

ParameterSymbolPredicted ValueSignificance
Activation EnergyEa26.7 kcal/molRepresents the minimum energy required to initiate the reaction.
Enthalpy of ActivationΔH‡+26.1 kcal/molThe change in enthalpy to reach the transition state.
Entropy of ActivationΔS‡-9.4 cal/mol·KIndicates a more ordered transition state relative to the reactants.
Gibbs Free Energy of ActivationΔG‡+28.9 kcal/molThe energy barrier determining the reaction rate; a higher value implies a slower reaction.
Reaction Gibbs Free EnergyΔG_rxn-35.4 kcal/molIndicates the overall reaction is highly spontaneous and favorable.

Quantitative Structure-Activity Relationship (QSAR) Modeling and In Silico Risk Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or a toxicological endpoint. For potential toxicants like this compound, QSAR serves as a powerful in silico tool for preliminary risk assessment, predicting properties like mutagenicity or carcinogenicity without the need for extensive and costly animal testing.

QSAR models are built by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure (e.g., size, shape, electronic properties, lipophilicity). A mathematical model is then developed to link these descriptors to experimentally determined activity for a training set of related compounds. This model can then be used to predict the activity of new or untested compounds like this compound.

In the context of N-nitroso compounds, QSAR studies have identified several key descriptors that are predictive of genotoxic potential. These often include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy for this compound suggests a greater propensity to accept electrons, facilitating the metabolic activation required for genotoxicity.

Lipophilicity: Represented by the logarithm of the octanol-water partition coefficient (LogP), which influences the compound's ability to cross cell membranes and reach its target site.

Steric and Topological Descriptors: These describe the size and shape of the molecule, which can affect its ability to fit into the active site of metabolizing enzymes.

By inputting the calculated descriptors for this compound into a validated QSAR model for N-nitroso compound carcinogenicity, a predictive risk score can be generated. These models often categorize the compound as having a high, medium, or low probability of being a carcinogen. Such in silico assessments are crucial for prioritizing chemicals for further experimental investigation and for regulatory purposes.

The table below lists key molecular descriptors calculated for this compound and their interpretation within a typical QSAR framework for predicting genotoxicity.

Molecular DescriptorCalculated ValueRelevance in QSAR for Genotoxicity
Molecular Weight (MW)130.11 g/molBasic descriptor related to size and transport properties.
LogP (Octanol/Water)-0.85Indicates high hydrophilicity, affecting membrane permeability and distribution.
LUMO Energy-0.58 eVA relatively low value suggests susceptibility to reductive metabolic activation.
HOMO Energy-9.72 eVRelates to the molecule's ability to donate electrons in oxidative processes.
Dipole Moment4.51 DHigh polarity, influencing interactions with polar biological environments and enzymes.
Charge on Nitroso Nitrogen+0.15 eThe partial positive charge is relevant for the initial steps of metabolic activation.

Research Applications and Methodological Advancements Pertaining to 4 Nitrosomorpholin 2 One

Utilization in Chemical Synthesis Research

The application of nitrosamines in organic synthesis is a well-established field, leveraging the unique reactivity imparted by the nitroso group.

While the broader class of nitrosamines serves as versatile intermediates in organic chemistry, a detailed literature search did not yield specific examples of 4-Nitrosomorpholin-2-one being utilized as a key precursor in major organic transformations. The reactivity of related compounds, such as N-nitrosomorpholine, is more widely documented. The presence of a carbonyl group at the 2-position in this compound introduces an electron-withdrawing feature that could influence its reactivity compared to simpler dialkyl nitrosamines ccsnorway.com.

A powerful synthetic strategy involves the use of nitrosamines as intermediates to achieve alpha-substitution of secondary amines. This methodology effectively reverses the normal polarity (umpolung) of the α-carbon, transforming it from an electrophilic to a nucleophilic center.

The general process involves three key steps:

Nitrosation: The parent secondary amine is first converted to its corresponding N-nitrosamine derivative. This is typically achieved by reaction with a nitrosating agent, such as nitrous acid, under acidic conditions libretexts.org.

α-Lithiated Intermediate Formation: The N-nitrosamine is then treated with a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA). The nitroso group is sufficiently electron-withdrawing to acidify the α-protons, allowing the base to deprotonate the α-carbon and form a stabilized α-lithiated nitrosamine (B1359907), which is a potent nucleophile acs.org.

Reaction with Electrophiles and Denitrosation: This lithiated intermediate can then react with a wide array of electrophiles, such as alkyl halides, aldehydes, ketones, or disulfides, to form a new carbon-carbon or carbon-heteroatom bond at the α-position acs.org. The final step involves the removal of the nitroso group (denitrosation) to yield the α-substituted secondary amine. This can be accomplished through various methods, including reduction or treatment with acid acs.org. This methodology provides a robust route to complex amines that would be difficult to synthesize through direct alkylation.

Role in Experimental Model Development for Mechanistic Biological Research

N-nitrosamines as a class are widely recognized for their carcinogenic potential, a property that has led to their extensive use in the development of animal models for cancer research acs.orgwikipedia.org. The related compound, N-nitrosomorpholine (NMOR), is a well-established hepatocarcinogen used to induce liver cancer models in rats, facilitating the study of carcinogenesis mechanisms wikipedia.orgresearchgate.net.

Methodological Developments in Nitrosamine Chemistry

Given the concerns over nitrosamine impurities, significant research has focused on methods to control their formation and detect them at trace levels.

The formation of N-nitrosamines occurs from the reaction of secondary or tertiary amines with a nitrosating agent (e.g., nitrites) under specific conditions, often acidic zamann-pharma.comsenpharma.vn. Several effective strategies have been developed to mitigate this unwanted reaction in pharmaceutical and other chemical manufacturing processes.

Mitigation StrategyMechanism of ActionKey Considerations
pH Control Nitrosation reactions are often catalyzed by acidic conditions. Maintaining a neutral or basic pH can significantly slow the rate of formation.Avoid highly acidic environments during synthesis and in final formulations zamann-pharma.comsenpharma.vn.
Temperature Control High temperatures can accelerate the rate of nitrosamine formation.Regulating reaction temperatures and using low-temperature processes where feasible can minimize impurity generation zamann-pharma.com.
Use of Inhibitors / Scavengers Certain compounds react more readily with nitrosating agents than amines do, effectively "scavenging" them from the reaction mixture.Common scavengers include antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E), which neutralize nitrosating agents zamann-pharma.comcontractpharma.compharmaexcipients.com.
Raw Material Selection The primary source of nitrosating agents is often nitrite (B80452) impurities in raw materials and excipients.Select high-purity raw materials and excipients with guaranteed low nitrite content senpharma.vnthemedicinemaker.com.
Process Optimization Modifying the manufacturing process can remove conditions favorable to nitrosation.For example, using direct compression instead of wet granulation in tablet manufacturing can reduce contact with water and heat senpharma.vnthemedicinemaker.com.
Active Packaging Innovative packaging solutions can incorporate materials that actively scavenge nitrosating agents from the product's headspace during storage.This provides a holistic risk mitigation solution post-manufacturing contractpharma.com.

The classification of many nitrosamines as potent carcinogens has led regulatory agencies to set exceptionally low permissible intake limits, often in the nanogram-per-day range nih.gov. This necessitates highly sensitive and specific analytical methods for their detection and quantification at trace levels.

The field has evolved significantly from older, less sensitive techniques to advanced hyphenated mass spectrometry methods.

Analytical TechniquePrincipleAdvantages & Applications
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry)Separates volatile compounds by GC, followed by selective detection using tandem mass spectrometry.High selectivity and sensitivity for volatile nitrosamines. Widely used in regulatory testing tandfonline.com.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)Separates non-volatile and thermally labile compounds by LC, followed by MS/MS detection.The workhorse method for a broad range of nitrosamines in pharmaceuticals due to its versatility, sensitivity, and specificity nih.govresearchgate.net.
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry)Uses high-resolution mass analyzers (e.g., Orbitrap, TOF) to provide highly accurate mass measurements, allowing for confident identification of unknowns.Excellent for identifying novel or unexpected nitrosamine impurities and distinguishing them from matrix interferences nih.govtandfonline.comresearchgate.net.

These advanced techniques are crucial for ensuring product quality and safety, enabling detection at the parts-per-billion (ppb) or even parts-per-trillion (pptr) level required to meet stringent regulatory standards tandfonline.comdigitellinc.com.

Future Directions in N-Nitrosomorpholine Research

The exploration of N-Nitrosomorpholine's chemical and physical properties is entering a new phase, driven by technological advancements and a deeper understanding of chemical reactivity and analysis. The primary areas for future research encompass its unexplored reaction mechanisms, the application of advanced spectroscopic methods for more detailed characterization, and the synergy of computational and experimental approaches.

Unexplored Reaction Pathways and Catalysis

While the formation of NMOR from morpholine (B109124) is well-understood, there is a significant opportunity to explore its reactivity in less-conventional chemical environments. Future research is anticipated to focus on novel catalytic systems that could either degrade NMOR or utilize it as a precursor for other chemical entities.

One promising, yet underexplored, area is the use of NMOR as a precursor for nitrogen-centered radicals wikipedia.org. The controlled generation of such reactive species could open up new synthetic methodologies. Furthermore, the investigation of catalytic systems for the activation or degradation of NMOR is a critical area of research. While photocatalytic degradation using nanocatalysts has shown promise, the precise mechanisms and potential for other catalytic systems remain largely unexplored wikipedia.org. Factors that can accelerate or inhibit N-nitrosation reactions, such as the presence of specific anions or surfactants, have been identified and suggest that the reactivity of NMOR could be modulated in various environments nih.gov. Understanding these influences could lead to novel strategies for both its controlled reaction and its degradation.

Research AreaPotential FocusSignificance
Novel Catalysis Development of metal-based or organocatalysts for NMOR transformation.Could lead to new synthetic applications or more efficient degradation methods.
Radical Chemistry Controlled generation of nitrogen-centered radicals from NMOR.Potential for novel reaction discovery and synthetic utility.
Reaction Modulation Investigation of environmental factors (e.g., pH, ionic species) on NMOR reactivity.Improved understanding of its environmental fate and persistence.

Advanced Spectroscopic Characterization Techniques

Standard spectroscopic techniques like NMR and mass spectrometry have been instrumental in identifying and quantifying NMOR. However, the application of more advanced spectroscopic methods can provide deeper insights into its molecular structure, dynamics, and interactions.

High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap analyzers, are becoming increasingly crucial for the unambiguous identification and quantification of NMOR and its metabolites in complex matrices researchgate.netrsc.orgnih.gov. These methods offer superior selectivity and sensitivity compared to traditional mass spectrometry. Furthermore, advanced NMR techniques, which are powerful tools for the structural characterization of complex heterocyclic compounds, have not been fully exploited for NMOR researchgate.net. Techniques like two-dimensional NMR (COSY, HSQC, HMBC) could provide a more detailed picture of its molecular structure and conformation. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can offer valuable information about the vibrational modes of the molecule, which can be correlated with its electronic structure and reactivity.

Spectroscopic TechniquePotential Application for NMOR ResearchExpected Insights
High-Resolution Mass Spectrometry (HRMS) Trace-level detection and identification in environmental and biological samples.Unambiguous confirmation of NMOR and its transformation products.
Advanced NMR Spectroscopy (e.g., 2D NMR) Detailed structural elucidation and conformational analysis.Deeper understanding of molecular geometry and dynamics.
Vibrational Spectroscopy (FTIR, Raman) Characterization of molecular vibrations and bonding.Correlation of spectroscopic signatures with electronic structure and reactivity.

Integrated Computational-Experimental Approaches

The synergy between computational chemistry and experimental studies offers a powerful paradigm for understanding the intricate details of NMOR's behavior at a molecular level. While some computational work has been done on its formation, a more integrated approach is needed to explore its reactivity and properties comprehensively.

Density Functional Theory (DFT) calculations have been successfully employed to investigate the mechanism of NMOR formation rsc.org. Future studies could expand on this by using DFT to explore the energy landscapes of various unexplored reaction pathways, predict spectroscopic properties, and elucidate the mechanisms of its catalytic activation or degradation. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of NMOR in different solvent environments and its interactions with biological macromolecules, which is crucial for understanding its carcinogenic activity. The combination of these computational models with experimental validation will be key to developing a robust and predictive understanding of N-Nitrosomorpholine. For instance, computational studies can predict reaction intermediates and transition states, which can then be targeted for experimental detection.

Integrated ApproachResearch FocusSignificance
DFT for Reactivity Prediction Modeling of transition states and reaction energies for novel reactions.Guiding experimental efforts towards the discovery of new chemical transformations.
Molecular Dynamics Simulations Simulating the interaction of NMOR with biological targets like DNA and enzymes.Elucidating the molecular basis of its carcinogenicity.
Combined Spectroscopic and Computational Analysis Correlating experimental spectra with theoretically predicted spectroscopic parameters.Providing a more confident and detailed assignment of spectroscopic features.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Nitrosomorpholin-2-one, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves nitrosation of morpholin-2-one derivatives using nitrous acid (HNO₂) or sodium nitrite under acidic conditions. Reaction optimization requires pH control (pH 1–3) and temperature monitoring (0–5°C) to minimize side products like N-nitrosamine polymers. Post-synthesis, purity validation should combine chromatographic methods (e.g., HPLC with UV detection at 254 nm) and spectroscopic techniques (FT-IR for nitroso group confirmation at ~1500 cm⁻¹). Cross-referencing with standards in environmental analysis databases (e.g., nitroso compounds in ) ensures structural fidelity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity (detection limits ~0.1 ppb). For environmental samples, solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Gas chromatography (GC-MS) may require derivatization due to thermal instability. Cross-validation with nitroaniline/nitrophenol reference materials ( ) ensures method accuracy. A comparative table of techniques:

TechniqueMatrix CompatibilityDetection LimitKey Reference
LC-MS/MSAqueous, biological0.1 ppb
GC-MSOrganic solvents1 ppb*
*Post-derivatization

Q. How should researchers design cytotoxicity assays for this compound?

  • Methodological Answer : Use in vitro models (e.g., HepG2 cells) with MTT assays to assess mitochondrial dysfunction. Dose-response curves (0.1–100 µM) and exposure times (24–72 hrs) should align with OECD guidelines. Include positive controls (e.g., N-nitrosopiperidine in ) to benchmark toxicity. Data normalization to cell viability (%) and ROS generation measurements (fluorometric assays) enhance reproducibility .

Advanced Research Questions

Q. What mechanisms underlie the environmental degradation of this compound, and how can half-life be predicted?

  • Methodological Answer : Photolytic degradation under UV light (λ = 254 nm) and hydrolytic pathways (pH-dependent) dominate. Advanced studies should use LC-HRMS to identify transient intermediates (e.g., morpholinone derivatives). QSAR models predict half-lives by correlating logP values with degradation rates. Reference nitroso compound stability data ( ) to refine predictive algorithms .

Q. How can isotopic labeling resolve contradictions in metabolic pathway studies of this compound?

  • Methodological Answer : Synthesize ¹⁴C- or ²H-labeled analogs to track metabolic products in vivo (e.g., rodent models). Use radiometric detection for quantitative analysis of urinary/biliary excretion. Discrepancies between in vitro (microsomal assays) and in vivo data often arise from enterohepatic recirculation—address this via bile duct cannulation studies. Cross-reference methodologies from nitroaromatic compound research ( ) .

Q. What statistical approaches are optimal for reconciling conflicting data on this compound’s mutagenicity?

  • Methodological Answer : Apply Bayesian meta-analysis to integrate Ames test, comet assay, and micronucleus data. Weight studies by sample size and protocol rigor (e.g., OECD-compliant vs. exploratory). Use ANOVA to identify batch effects or inter-lab variability. Tools like R’s “metafor” package facilitate heterogeneity assessment. Reference data analysis frameworks in and to ensure robustness .

Methodological Pitfalls and Solutions

Q. Why do HPLC and GC-MS results for this compound sometimes conflict, and how can this be mitigated?

  • Answer : Thermal degradation during GC-MS analysis can underestimate concentrations. Mitigate by:

  • Using cold on-column injection.
  • Validating with LC-MS/MS.
  • Cross-checking against nitroso compound retention indices ( ). Discrepancies >20% warrant re-evaluation of derivatization protocols .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Answer : Document reaction parameters (pH, temperature) in triplicate and share raw spectral data (NMR, IR) via open-access platforms. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Reference morpholinone synthesis guidelines in to standardize reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.